Home > Products > Building Blocks P2247 > [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid - 716362-08-2

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid

Catalog Number: EVT-1706067
CAS Number: 716362-08-2
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Drug discovery: Given their diverse biological activities, continued exploration of [, , ]triazolo[1,5-a]pyrimidines as potential drug candidates for various diseases is warranted.

2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Compound Description: This compound serves as an intermediate in the synthesis of PP796, a molecule with potential pharmaceutical applications. The paper focuses on a novel synthetic method for this intermediate using guanazole and 2,3-dibromo-2-isobutyric acid methyl ester as starting materials [].

Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with [, , ]Triazolo[1,5-a]pyrimidin-2-ylacetic acid. The difference lies in the substitutions on the pyrimidine ring and the presence of a 5-one group instead of a 2-acetic acid substituent.

2-[(5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)methyl]benzoic acid

Compound Description: This compound's crystal structure has been elucidated, revealing two independent molecules with distinct conformations within the asymmetric unit []. These molecules are linked into chains through O—H⋯N hydrogen bonds, and further stabilization is achieved via offset π–π stacking interactions.

Relevance: This compound, like [, , ]Triazolo[1,5-a]pyrimidin-2-ylacetic acid, contains the [, , ]triazolo[1,5-a]pyrimidine scaffold. It differs by bearing a 5,6,7-trimethyl substitution on the pyrimidine ring and a (2-carboxybenzyl)thio group at the 2-position, instead of the acetic acid substituent.

3-(8-(ethoxycarbonyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid amides

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity []. They demonstrated moderate efficacy against various microbial strains.

Relevance: While structurally distinct from [, , ]Triazolo[1,5-a]pyrimidin-2-ylacetic acid, this series falls under the broader category of fused triazolopyrimidines. The presence of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core highlights the versatility of this heterocyclic system for generating biologically active compounds.

2-substituted-1,2,4-triazolo[1,5-a]-pyrimidine derivatives

Compound Description: This series of compounds, specifically compounds 3 and 4 within the series, exhibited dose-dependent decreases in arterial blood pressure and heart rate in anaesthetized rats []. These cardiovascular effects were not antagonized by various receptor blockers or enzyme inhibitors. Further investigation revealed that these compounds possess both alpha 1- and beta 1-adrenoceptor blocking activities.

Relevance: This series is directly related to [, , ]Triazolo[1,5-a]pyrimidin-2-ylacetic acid, differing primarily in the substituent at the 2-position of the [, , ]triazolo[1,5-a]pyrimidine core. The presence of different substituents at this position highlights its potential for modulating biological activity and pharmacological properties.

7-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines and [, , ]triazolo[1,5-a]pyrimidin-5/7(1H)-ones

Compound Description: These compounds were synthesized using β-alkoxyvinyl trichloromethyl ketones as versatile building blocks []. The trichloromethyl group's presence or elimination in the final product was controlled by adjusting the reaction medium. Acidic conditions yielded 7-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines, while basic conditions resulted in [, , ]triazolo[1,5-a]pyrimidin-5/7(1H)-ones.

Relevance: These compounds are structurally related to [, , ]Triazolo[1,5-a]pyrimidin-2-ylacetic acid, sharing the core [, , ]triazolo[1,5-a]pyrimidine structure. The research highlights the possibility of introducing various substituents, such as trichloromethyl groups, to this core structure, potentially leading to compounds with diverse biological activities.

Synthesis Analysis

Methods and Technical Details
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid can be approached through various methods. One prominent method involves the cyclocondensation of 5-amino-1,2,4-triazole with α-keto acids or their derivatives. For instance, the compound can be synthesized by reacting 5-amino-1,2,4-triazole with ethyl 2-bromopropanoate in the presence of a base such as sodium ethoxide. This reaction typically requires refluxing conditions to facilitate the cyclization process.

Another effective synthetic route includes the use of microwave-assisted synthesis to enhance yield and reduce reaction time. In this method, starting materials such as 1-phenylbutane-1,3-dione are reacted with 5-amino-1,2,4-triazole under microwave irradiation to yield various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines including the target compound.

Molecular Structure Analysis

Structure and Data
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid can be described as follows:

  • Molecular Formula: C₈H₈N₄O₂
  • Molecular Weight: 196.18 g/mol
  • Structural Features:
    • Triazole ring (five-membered ring containing three nitrogen atoms)
    • Pyrimidine ring (six-membered ring containing two nitrogen atoms)
    • Acetic acid side chain attached at the second position of the triazole ring

The compound exhibits a planar structure due to the conjugation between the triazole and pyrimidine rings which enhances its stability and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid participates in various chemical reactions that enable its functionalization or modification for enhanced biological activity. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
  • Amidation: Reaction with amines can yield amides which may exhibit different pharmacological properties.
  • Halogenation: The introduction of halogens at specific positions on the triazole or pyrimidine rings can lead to compounds with improved biological activity.

These reactions are crucial for developing derivatives that can be screened for specific biological activities.

Mechanism of Action

Process and Data
The mechanism of action for [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways. For example:

  • Antiviral Activity: The compound has been shown to inhibit influenza virus replication by interfering with the PA-PB1 protein-protein interaction essential for viral polymerase function.
  • Anticancer Activity: Certain derivatives have demonstrated the ability to suppress cell proliferation by inhibiting key signaling pathways like ERK signaling in cancer cells.

These mechanisms highlight the compound's potential as a therapeutic agent across different medical fields.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Generally soluble in polar solvents such as water and methanol.
  • Melting Point: The melting point ranges from 150°C to 160°C depending on purity.

Chemical properties include its ability to undergo various functional group transformations which enhance its utility in medicinal chemistry.

Applications

Scientific Uses
The applications of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid span several scientific domains:

  • Pharmaceutical Development: Due to its antiviral and anticancer properties, it is being explored as a lead compound for new drug formulations.
  • Agricultural Chemistry: Some derivatives exhibit herbicidal activity making them candidates for agricultural applications.
  • Biochemical Research: Its role in enzyme inhibition makes it valuable for studying biochemical pathways associated with diseases.
Introduction to 1,2,4-Triazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Triazolopyrimidine-Based Drug Discovery

The medicinal exploration of 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffolds began in 1909 with their initial synthesis by Bülow and Haas [1] [9]. Early research focused on synthetic methodologies rather than biological evaluation. A pivotal shift occurred in the 1970s with the clinical development of Trapidil (7-diethylamino-5-methyl-s-triazolo[1,5-a]pyrimidine), a coronary vasodilator and platelet-derived growth factor antagonist approved in Japan for ischemic disorders [1] [9]. This marked the TP core’s transition from chemical curiosity to therapeutic validation.

The 2000s witnessed significant diversification in TP applications. Essramycin (2008), a naturally occurring TP antibiotic isolated from Streptomyces species, demonstrated potent activity against Gram-positive bacteria [1] [9]. Concurrently, Cevipabulin (TTI-237) emerged as a microtubule-stabilizing anticancer agent with efficacy comparable to paclitaxel in preclinical models, though clinical development was later discontinued [3] [9]. The antimalarial candidate DSM-265 further highlighted scaffold versatility by selectively inhibiting Plasmodium dihydroorotate dehydrogenase (DHODH), entering phase II trials for malaria chemoprophylaxis [9].

Table 1: Key Milestones in Triazolopyrimidine-Based Drug Development

YearCompoundTherapeutic AreaSignificance
1970sTrapidilCardiovascularFirst clinical TP drug; PDGF antagonist [1] [9]
2008EssramycinAnti-infectiveFirst natural TP antibiotic; Gram-positive activity [1] [9]
2010sCevipabulin (TTI-237)AnticancerMicrotubule stabilizer; advanced preclinical studies [3] [9]
2010sDSM-265AntimalarialDHODH inhibitor; phase II clinical trials [9]
2020s[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid derivativesKinase modulationJAK/ERK-targeting pharmacophores [7] [10]

Structural and Functional Significance of the Triazolopyrimidine Core in Bioactive Molecules

The TP scaffold’s bioactivity stems from its unique physicochemical properties:

  • Electronic Configuration: The TP ring is isoelectronic with purines, enabling mimicry of adenine in kinase binding sites. Its electron-rich five-membered ring (6π electrons) fused to an electron-deficient pyrimidine ring (4π electrons) creates a polarized system ideal for π-stacking and charge transfer interactions [1] [6].
  • Tautomeric Flexibility: While the core lacks annular tautomerism, hydroxyl or mercapto substituents enable oxo-thione equilibria (e.g., compound 15, Scheme 2C in [1]). This adaptability facilitates binding to diverse biological targets [1].
  • Metal Coordination: Three nitrogen atoms (N1, N3, N4) serve as coordination sites for transition metals. This property has been exploited in anticancer Ru(III)/Pt(II) complexes (e.g., Figure 2B in [1]) and anti-parasitic agents targeting Leishmania [1] [5].

Table 2: Structural Features Governing TP Bioactivity

Structural FeatureFunctional ConsequenceTherapeutic Application
Purine isosterismATP-competitive kinase inhibitionCDK2/PI3K inhibitors (e.g., compound 19, IC₅₀ = 0.12 μM for CDK2) [1]
Hydrogen-bonding motifsTarget engagement via H-bond donor/acceptorsNS5B polymerase inhibition (anti-HCV compound II) [9]
Metal-chelating N-atomsFormation of cytotoxic metal complexesRu(III) anticancer agents [1]
Substituent-dependent tautomerismTunable physicochemical propertiesCarboxylic acid bioisosteres [1]

As a bioisostere, the TP scaffold substitutes diverse motifs:

  • Purine Surrogacy: TP derivatives like compound 19 (IC₅₀ = 0.12 μM against CDK2) mimic purine geometry in ATP-binding pockets while resisting tautomerization-related off-target effects [1].
  • Carboxylic Acid Mimicry: 5,7-disubstituted TPs function as carboxylate bioisosteres, exemplified by FABP4 inhibitors for dyslipidemia [1].
  • N-Acetyllysine Mimicry: In epigenetic targets, TP fragments mimic ε-N-acetylated lysine residues in bromodomain inhibitors [9].

Role of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic Acid in Modern Pharmacophore Design

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid (CAS: 716362-08-2; C₇H₆N₄O₂) integrates a carboxylic acid-functionalized side chain with the TP core, creating a bifunctional pharmacophore [8]. This structural hybrid enables:

  • Kinase-Targeted Molecular Hybridization: The acetic acid moiety introduces hydrogen-bonding and ionic interactions absent in unsubstituted TPs. In JAK inhibitors, this group enhances affinity by forming salt bridges with conserved lysine residues (e.g., K908 in JAK1) [7]. When coupled with indole rings (e.g., compound H12), the acetic acid linker enables suppression of ERK signaling in gastric cancer cells (MGC-803), with IC₅₀ = 9.47 μM via downregulation of p-ERK1/2 and p-c-Raf [10].
  • Enhanced Solubility Profiles: Unlike planar TP derivatives with poor aqueous solubility (<0.0143 mg/mL), acetic acid-functionalized analogs exhibit 5-10-fold solubility improvements, facilitating in vivo efficacy [6] [10].
  • Pharmacophore Modeling Applications: In virtual screening, the TP-acetic acid scaffold satisfies three key pharmacophoric features in JAK inhibitors: 1) Triazolopyrimidine H-bond acceptor (N3), 2) Carboxylate anion, and 3) Aryl/hydrophobic contacts. This is validated by machine learning models (AUC = 0.65) predicting JAK inhibition [7].

Table 3: Pharmacophore Features of TP-Acetic Acid Derivatives in Kinase Inhibition

Target KinasePharmacophore ElementsRepresentative CompoundBiological Outcome
JAK1-3/TYK2H-bond acceptor (TP core), Anionic center (COO⁻), Hydrophobic pocket engagementPesticide-derived jakibs [7]Immunomodulation via STAT3 suppression
ERK pathwayIndole-TP conjugation via acetic acid linkerH12 [10]ERK1/2 phosphorylation inhibition (MGC-803 cells)
CDK2TP-purine mimicry + carboxylate coordinationHybrid analogs [1] [7]Competitive ATP inhibition (IC₅₀ < 1 μM)

The scaffold’s versatility is further demonstrated in GABA_A receptor modulators (e.g., compound 5c), where acetic acid derivatives enhance neuroactivity without the neurotoxicity of earlier TP drugs [6]. This strategic incorporation of ionizable groups exemplifies modern scaffold refinement approaches to optimize target engagement and drug-like properties.

Properties

CAS Number

716362-08-2

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C7H6N4O2/c12-6(13)4-5-9-7-8-2-1-3-11(7)10-5/h1-3H,4H2,(H,12,13)

InChI Key

GQLFTNOBABDOLE-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC(=N2)CC(=O)O)N=C1

Canonical SMILES

C1=CN2C(=NC(=N2)CC(=O)O)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.